molecular formula C13H16N2O2 B12615380 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 880881-26-5

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12615380
CAS No.: 880881-26-5
M. Wt: 232.28 g/mol
InChI Key: ZIEVZRPFZVJFQI-UHFFFAOYSA-N
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Description

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound is characterized by the presence of a benzimidazole core with a 5-oxohexyl side chain, which imparts unique properties to the molecule.

Preparation Methods

The synthesis of 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The 5-oxohexyl side chain can be introduced through subsequent alkylation reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Scientific Research Applications

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for potential use in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. It may also interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(5-Oxohexyl)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives such as:

    Pentoxifylline: A methylxanthine derivative used to treat peripheral vascular disease.

    Propentofylline: A neuroprotective agent with similar structural features.

    Theobromine: A naturally occurring methylxanthine found in cocoa and chocolate.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

Each of these compounds has unique properties and applications, highlighting the versatility of the benzimidazole scaffold.

Properties

CAS No.

880881-26-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(5-oxohexyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C13H16N2O2/c1-10(16)6-4-5-9-15-12-8-3-2-7-11(12)14-13(15)17/h2-3,7-8H,4-6,9H2,1H3,(H,14,17)

InChI Key

ZIEVZRPFZVJFQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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